molecular formula C23H22N2O5S B3202886 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide CAS No. 1021220-88-1

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

Cat. No.: B3202886
CAS No.: 1021220-88-1
M. Wt: 438.5 g/mol
InChI Key: HTKYBJAMBJQXPC-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic hybrid compound designed for research applications, particularly in medicinal chemistry and oncology. This chemical features a multi-ring system that combines a 2,3,4-trimethoxybenzamide group with an indoline moiety linked via a thiophene-2-carbonyl group. While the specific biological data for this compound requires further investigation, its core structure is closely related to a privileged class of N-(thiophen-2-yl)benzamide derivatives that have been identified as potent and selective inhibitors of the BRAF(V600E) kinase . The BRAF(V600E) mutation is a key driver in approximately 8% of all human cancers, including about 50% of melanomas, making it a critical target in anticancer drug discovery . Researchers can utilize this compound to explore structure-activity relationships (SAR) around this scaffold, with the trimethoxy phenyl substituent offering a potential to modulate solubility, binding affinity, and selectivity. The molecular architecture is typical of kinase inhibitors, designed to fit into the ATP-binding site and the imidazole scaffold is particularly suited for kinase inhibition concepts . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3,4-trimethoxy-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-28-18-9-8-16(20(29-2)21(18)30-3)22(26)24-15-7-6-14-10-11-25(17(14)13-15)23(27)19-5-4-12-31-19/h4-9,12-13H,10-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKYBJAMBJQXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene ring can participate in electron transfer reactions, influencing cellular processes. Overall, the compound’s effects are mediated through its ability to interact with multiple biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other benzamide derivatives and indoline-containing analogs. Below is a systematic analysis based on substituent effects, pharmacophore features, and reported biological activities.

Structural Analogues with Benzamide Backbones

  • N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl-substituted benzamides (, compounds 5–8):
    These derivatives share the benzamide core but differ in substituents on the phenyl ring (e.g., methoxy, ethoxy, propoxy). Unlike the target compound, they lack the indoline-thiophene hybrid system, resulting in reduced steric bulk and altered lipophilicity. For instance, the methoxy-substituted analog (compound 5) exhibits moderate solubility in polar solvents, whereas the ethoxy variant (compound 6) shows enhanced membrane permeability due to increased hydrophobicity .

  • OPC31260 (): A tetrahydrobenzazepine-based benzamide with a 2-methylbenzoylamino group. While OPC31260 targets vasopressin receptors, the trimethoxy-thiophene-indoline compound may exhibit divergent receptor selectivity due to its extended aromatic system and electron-rich thiophene moiety.

Indoline-Containing Compounds

  • SR49059 ():
    This indoline derivative features a chlorophenyl and dimethoxysulfonyl group. Its high affinity for vasopressin V1a receptors contrasts with the target compound’s untested receptor profile. The thiophene-2-carbonyl group in the latter could enhance π-π stacking interactions compared to SR49059’s sulfonyl group .

  • SSR149415 ():
    A chlorinated indole-benzamide with a pyrrolidinecarboxamide side chain. Its pharmacokinetic profile (oral bioavailability: ~40%) suggests that the trimethoxy-thiophene compound’s solubility and bioavailability may require optimization, as bulky trimethoxy groups often reduce aqueous solubility .

Thiophene-Containing Analogues

  • VPA985 (): A pyrrolobenzodiazepine-thiophene hybrid. However, VPA985’s fluorophenyl group confers distinct electronic properties compared to the trimethoxybenzamide group in the target compound .

Data Table: Key Properties of Selected Analogues

Compound Name Core Structure Key Substituents Solubility (mg/mL) Reported Activity
2,3,4-Trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide Benzamide-indoline Trimethoxy, thiophene-2-carbonyl Not reported Hypothesized kinase inhibition
OPC31260 () Tetrahydrobenzazepine 2-Methylbenzoylamino 0.15 (water) Vasopressin antagonist
SR49059 () Indoline Chlorophenyl, dimethoxysulfonyl 0.08 (PBS) V1a receptor antagonist
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide (compound 5, ) Benzamide 4-Methoxyphenyl 1.2 (ethanol) Unreported

Research Findings and Limitations

  • However, this may also increase metabolic susceptibility to demethylation .
  • Thiophene vs. Phenyl : Thiophene’s aromaticity is weaker than benzene, which could reduce stacking interactions but improve solubility. Comparative studies on analogues suggest thiophene-containing compounds exhibit faster clearance rates .
  • Gaps in Data: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound. Predictions are extrapolated from structural analogs, necessitating experimental validation.

Biological Activity

2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines an indole moiety with thiophene and methoxy groups, which may contribute to its biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C23H22N2O5S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 1021220-88-1

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene moiety have been associated with enhanced antibacterial and antifungal activities.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Amphotericin B0.50Cryptococcus neoformans
Ciprofloxacin≤1 - >5Various Gram-negative bacteria

The MIC values for the compound are yet to be determined (TBD) in specific studies but are anticipated to be comparable to known standards like amphotericin B and ciprofloxacin based on structural similarities.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation effectively.

Case Study: Cytotoxic Effects

In a recent study, the cytotoxicity of related indole derivatives was assessed against cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results indicated that some derivatives were more potent than cisplatin, a standard chemotherapeutic agent.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)Comparison to Cisplatin
This compoundTBDTBDTBD
CisplatinMDA-MB-23110Reference
CisplatinSUIT-25Reference
CisplatinHT-2915Reference

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of methoxy groups enhances lipophilicity, facilitating cellular uptake. Additionally, the indole structure may interact with DNA or proteins involved in cell cycle regulation.

Q & A

Q. Table 1: Representative Synthesis Yields

StepReagents/ConditionsYield (%)Reference
Indoline formationPd/C, H₂, EtOH75
Thiophene couplingThiophene-2-COCl, Et₃N, THF82
Amide bond formationTrimethoxybenzoyl chloride, RT70

Q. Table 2: NMR Chemical Shifts (Key Groups)

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Trimethoxy-OCH₃3.72–3.88 (s, 9H)56.1–60.9
Indoline NH8.44 (s, 1H)-
Thiophene C=O-168.6
(Data from )

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide
Reactant of Route 2
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2,3,4-trimethoxy-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide

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